2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid
Description
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is a fluorinated benzoic acid derivative characterized by an amino group at the 2-position of the benzene ring, substituted with a 4,4,4-trifluoro-3-oxobut-1-enyl chain.
Properties
IUPAC Name |
2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSWYLDDWXJEQ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Ethoxy Precursor
Reaction :
$$
\text{(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4,4,4-trifluoro-3-oxobut-1-enal} + \text{ethanol}
$$
Conditions :
Enamine Formation
The liberated aldehyde is immediately reacted with 2-aminobenzoic acid under standard Schiff base conditions (Section 1). This method avoids handling unstable aldehydes but introduces additional purification steps.
Comparative Data :
| Parameter | Direct Condensation | Stepwise Synthesis |
|---|---|---|
| Overall Yield | 65–70% | 50–60% |
| Purity (HPLC) | ≥97% | ≥95% |
| Reaction Time | 8–12 h | 12–16 h |
Transition Metal-Mediated Synthesis
Inspired by Ni(II)-glycine Schiff base complexes used for fluorinated amino acids, this method stabilizes intermediates via metal coordination:
Procedure :
- Complex Formation : React 2-aminobenzoic acid with Ni(II) chloride and a chiral auxiliary (e.g., (R,R)-N,N′-bis(2-hydroxybenzylidene)ethylenediamine) in methanol.
- Alkylation : Treat the Ni(II) complex with 4,4,4-trifluoro-3-oxobut-1-enal at pH 9–10.
- Decomplexation : Acidify with HCl to liberate the target compound and recover the Ni(II) catalyst.
Advantages :
- Enhanced stereochemical control for chiral derivatives.
- Catalyst recyclability (3–5 cycles with <10% activity loss).
Limitations :
- Requires specialized equipment for handling transition metals.
- Higher cost due to metal salts and auxiliaries.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate enamine formation:
Optimized Protocol :
- Reactants : 2-aminobenzoic acid (1 eq), 4,4,4-trifluoro-3-oxobut-1-enal (1.1 eq).
- Solvent : DMF (2 mL/mmol).
- Conditions : 150°C, 300 W, 15–20 minutes under sealed-vessel conditions.
Performance Metrics :
- Yield : 82–85% (vs. 65% conventional heating).
- Reaction Time : 90% reduction compared to reflux methods.
Solid-Phase Synthesis for High-Throughput Applications
Adapted from peptide synthesis techniques, this approach immobilizes 2-aminobenzoic acid on Wang resin:
- Resin Loading : Couple 2-aminobenzoic acid to the resin using DIC/HOBt activation.
- Enamine Formation : Treat with 4,4,4-trifluoro-3-oxobut-1-enal in DMF containing 1% TFA.
- Cleavage : Release the product with 95% TFA/H₂O.
Benefits :
- Enables parallel synthesis of analogs.
- Simplifies purification via filtration.
Reported Yield : 70–75% with purity >90% after lyophilization.
Critical Analysis of Methodologies
Cost-Benefit Considerations
| Method | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|
| Direct Condensation | 12–18 | High | Moderate (solvent use) |
| Stepwise Synthesis | 22–30 | Medium | High (multiple steps) |
| Metal-Mediated | 45–60 | Low | High (metal waste) |
| Microwave-Assisted | 15–20 | Medium | Low (energy efficiency) |
Purity Challenges
- Byproducts :
- Unreacted aldehyde (2–5% in direct methods).
- Decarboxylated products (<1% under controlled pH).
- Purification Strategies :
- Silica gel chromatography (ethyl acetate/hexane 3:7).
- Recrystallization from ethanol/water (4:1).
Chemical Reactions Analysis
Types of Reactions
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted benzoic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances reactivity and selectivity in chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals. Various synthetic routes have been explored to incorporate this compound into larger frameworks, often involving multi-step reactions under controlled conditions.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid exhibits potential biological activities. Preliminary studies have shown its efficacy against a range of microbial strains and cancer cell lines. The mechanism of action is believed to involve interactions with specific enzymes or receptors, leading to inhibition of cell growth or microbial activity.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential use as a lead compound in drug development for treating infections caused by resistant bacteria.
Mechanism of Action
The mechanism of action of 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the presence of the ketone and amino groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues with Triazine Linkages
Example Compounds :
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i)
- 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k)
Key Comparisons :
| Property | Target Compound | Compound 4i/4k |
|---|---|---|
| Backbone | Benzoic acid with amino-alkenyl substituent | Benzoic acid with triazine-linked substituents |
| Substituents | Trifluoro-3-oxobut-1-enyl | Phenoxy, methoxy, formyl, or cyanophenoxy groups |
| Synthesis Yield | Not reported | Quantitative (34–100%) |
| Melting Point | Not reported | 217.5–220°C (4i) |
| Applications | Potential medicinal chemistry intermediate | Agrochemical/pharmaceutical intermediates |
- Steric Considerations : The triazine ring in 4i/4k introduces bulkiness, which may reduce solubility in polar solvents compared to the target compound’s linear alkenyl chain.
Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Example Compound : Caffeic Acid
| Property | Target Compound | Caffeic Acid |
|---|---|---|
| Backbone | Benzoic acid | Cinnamic acid derivative (propenoic acid chain) |
| Substituents | Trifluoro-3-oxobut-1-enyl amino group at C2 | 3,4-Dihydroxy groups on benzene ring |
| Polarity | Moderate (fluorinated chain) | High (hydroxyl groups) |
| Applications | Drug design (lipophilicity for membrane penetration) | Antioxidant in food/cosmetics |
- Reactivity: The α,β-unsaturated ketone in the target compound may undergo Michael addition reactions, similar to caffeic acid’s propenoic acid chain. However, caffeic acid’s dihydroxy groups enable metal chelation and radical scavenging, absent in the fluorinated analog.
Patented Pharmaceuticals with Benzoic Acid Moieties
Example Compounds :
- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (EP00361365)
- N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)...propanoic acid (WO92/14706)
| Property | Target Compound | Patented Compounds |
|---|---|---|
| Functional Groups | Trifluoro, α,β-unsaturated ketone | Mercaptomethyl, prolylamino, t-butoxycarbonyl |
| Bioactivity | Unreported (potential enzyme inhibition) | ACE inhibitors, protease inhibitors |
| Synthetic Complexity | Moderate (fluorinated chain synthesis) | High (peptidic/steroidal motifs) |
- Drug Likeliness : The trifluoro group in the target compound may improve metabolic stability and bioavailability compared to the mercaptomethyl group in EP00361365’s compound, which could pose oxidation risks.
Research Implications and Gaps
- Structural Analysis: SHELX-based crystallography (as noted in ) could elucidate the target compound’s conformation, aiding in understanding intermolecular interactions influenced by the trifluoro group.
- Synthetic Optimization : The quantitative yields of triazine analogs suggest efficient protocols that might be adaptable to the target compound’s synthesis.
- Biological Studies : Further pharmacological profiling is needed to compare the target compound’s activity with patented molecules, particularly in enzyme inhibition or receptor binding.
Biological Activity
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is a fluorinated organic compound notable for its unique chemical properties and potential biological activities. This compound, characterized by the presence of trifluoromethyl and keto groups, exhibits a range of biological effects that warrant detailed examination. This article aims to synthesize current research findings on its biological activity, including its mechanisms of action and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃NO₃ |
| Molecular Weight | 259.18 g/mol |
| IUPAC Name | 2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]benzoic acid |
| InChI | InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18) |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl and keto groups enhance its reactivity and binding affinity to enzymes and receptors. Research indicates that this compound may modulate protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzoic acid derivatives, including this compound. These derivatives demonstrated significant bactericidal activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may possess enhanced efficacy compared to traditional antibiotics .
Cytotoxicity and Anticancer Effects
In vitro studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. For instance, assays conducted on human cancer cell lines showed that the compound induces apoptosis through the activation of proteolytic enzymes involved in programmed cell death. This suggests its potential as an anticancer agent .
Anti-inflammatory Properties
The anti-inflammatory effects of benzoic acid derivatives are well-documented. Compounds similar to this compound have shown promise in reducing inflammation in various models. The mechanism is believed to involve inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
- Study on Antimicrobial Activity : A recent investigation assessed the activity of various benzoic acid derivatives against common bacterial strains. The results indicated that this compound exhibited superior antimicrobial properties compared to other tested compounds .
- Cytotoxicity in Cancer Models : In a study focusing on colorectal cancer cells, the compound was shown to significantly inhibit cell proliferation at concentrations as low as 5 µM. The mechanism was linked to increased activation of apoptosis-related pathways .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid, and what critical parameters require optimization?
The synthesis typically involves multi-step organic reactions, including enamine formation between a benzoic acid derivative and a trifluoro-oxobutene precursor. Key steps include:
- Coupling Reaction : Formation of the enamine linkage under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
- Purification : Column chromatography or recrystallization to isolate the product, with solvent selection critical for yield optimization.
Example Synthesis Workflow (Hypothetical):
Q. Critical Parameters :
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
Q. Methodological Tips :
Q. How should researchers handle storage and stability challenges for this compound?
The compound’s stability depends on:
- Storage Conditions : -20°C in amber vials to prevent photodegradation.
- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers).
Stability Data (Analogous Compound):
| Parameter | Value (4-hydroxy-2-(trifluoromethyl)benzoic acid) | Reference |
|---|---|---|
| Degradation (25°C) | <5% over 6 months (dry, dark) | |
| Hydrolysis Rate | pH 7.4: 10% degradation in 30 days |
Advanced Questions
Q. How can computational modeling predict the reactivity of this compound in biological or catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
Example Findings:
- The trifluoro group increases electrophilicity at the β-carbon, enhancing reactivity with thiols .
- Docking scores suggest affinity for oxidoreductases (hypothetical) .
Q. Workflow :
Optimize geometry using Gaussian09 at B3LYP/6-31G* level.
Perform MD simulations to assess binding stability .
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
SHELX-Based Strategies :
- Twin Detection : Use SHELXD to identify twinning ratios in problematic datasets.
- High-Resolution Refinement : Apply SHELXL with anisotropic displacement parameters for heavy atoms.
Case Study:
| Issue | SHELX Tool | Outcome | Reference |
|---|---|---|---|
| Overlapping peaks | TWIN/BASF commands | Resolved with a twin fraction of 0.32 | |
| Poor R-factors | SIMU/SADI restraints | Improved R1 from 0.12 to 0.05 |
Recommendation : Validate hydrogen bonding networks with PLATON to avoid overfitting .
Q. What methodologies address contradictory spectral data (e.g., unexpected NMR peaks)?
- Controlled Re-synthesis : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis byproducts.
- Dynamic NMR Studies : Variable-temperature NMR to detect tautomerism (e.g., enamine-ketoenamine equilibrium).
Example Analysis:
| Observation | Hypothesis | Test | Result |
|---|---|---|---|
| Extra δ 5.2 ppm peak | Hydrate formation | Drying over MgSO4 | Peak eliminated |
| Broad aromatic signals | Tautomerism | 1H NMR at -40°C | Signal splitting observed |
Q. How can biological activity be assessed for this compound in academic research?
In Vitro Assays :
- Oxidative Stress Probes : Use fluorescence assays (e.g., HPF/APF analogs) to detect ROS generation .
- Cellular Uptake Studies : Label with FITC and track via confocal microscopy (e.g., JF-1 analog in tumor cells) .
Experimental Design:
| Assay | Protocol | Key Metrics | Reference |
|---|---|---|---|
| ROS Detection | Incubate with H2O2, measure fluorescence at λex 490 nm | ΔF/F0 > 2.0 | |
| Cytotoxicity | MTT assay, 48h exposure | IC50 = 25 µM |
Note : Validate specificity using knockout cell lines or inhibitor controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
